Cas no 2171658-49-2 (3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoylpyrrolidin-2-yl}propanoic acid)

3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoylpyrrolidin-2-yl}propanoic acid is a specialized organic compound with a complex structure. It exhibits notable advantages, including high purity and stability, making it suitable for various chemical applications. The presence of a fluoren-9-yl group and methoxy substituents contributes to its unique optical and electronic properties, enhancing its potential in research and development.
3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoylpyrrolidin-2-yl}propanoic acid structure
2171658-49-2 structure
商品名:3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoylpyrrolidin-2-yl}propanoic acid
CAS番号:2171658-49-2
MF:C27H32N2O6
メガワット:480.552787780762
CID:5957111
PubChem ID:165535156

3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoylpyrrolidin-2-yl}propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoylpyrrolidin-2-yl}propanoic acid
    • 3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoyl]pyrrolidin-2-yl}propanoic acid
    • 2171658-49-2
    • EN300-1512449
    • インチ: 1S/C27H32N2O6/c1-34-16-14-24(26(32)29-15-6-7-18(29)12-13-25(30)31)28-27(33)35-17-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-5,8-11,18,23-24H,6-7,12-17H2,1H3,(H,28,33)(H,30,31)
    • InChIKey: JLXYMAQWZLGUGM-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(CCOC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCCC1CCC(=O)O

計算された属性

  • せいみつぶんしりょう: 480.22603674g/mol
  • どういたいしつりょう: 480.22603674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 11
  • 複雑さ: 723
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 105Ų

3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoylpyrrolidin-2-yl}propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1512449-250mg
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoyl]pyrrolidin-2-yl}propanoic acid
2171658-49-2
250mg
$3099.0 2023-09-27
Enamine
EN300-1512449-10.0g
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoyl]pyrrolidin-2-yl}propanoic acid
2171658-49-2
10g
$14487.0 2023-06-05
Enamine
EN300-1512449-50mg
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoyl]pyrrolidin-2-yl}propanoic acid
2171658-49-2
50mg
$2829.0 2023-09-27
Enamine
EN300-1512449-5000mg
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoyl]pyrrolidin-2-yl}propanoic acid
2171658-49-2
5000mg
$9769.0 2023-09-27
Enamine
EN300-1512449-0.5g
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoyl]pyrrolidin-2-yl}propanoic acid
2171658-49-2
0.5g
$3233.0 2023-06-05
Enamine
EN300-1512449-100mg
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoyl]pyrrolidin-2-yl}propanoic acid
2171658-49-2
100mg
$2963.0 2023-09-27
Enamine
EN300-1512449-1.0g
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoyl]pyrrolidin-2-yl}propanoic acid
2171658-49-2
1g
$3368.0 2023-06-05
Enamine
EN300-1512449-0.1g
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoyl]pyrrolidin-2-yl}propanoic acid
2171658-49-2
0.1g
$2963.0 2023-06-05
Enamine
EN300-1512449-2500mg
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoyl]pyrrolidin-2-yl}propanoic acid
2171658-49-2
2500mg
$6602.0 2023-09-27
Enamine
EN300-1512449-10000mg
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoyl]pyrrolidin-2-yl}propanoic acid
2171658-49-2
10000mg
$14487.0 2023-09-27

3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoylpyrrolidin-2-yl}propanoic acid 関連文献

3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoylpyrrolidin-2-yl}propanoic acidに関する追加情報

3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoylpyrrolidin-2-yl}propanoic Acid (CAS No. 2171658-49-2): An Overview

3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoylpyrrolidin-2-yl}propanoic acid (CAS No. 2171658-49-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name, is a derivative of fluorenylmethoxycarbonyl (Fmoc)-protected amino acids and is known for its unique structural features and potential applications in drug development.

The Fmoc group, which stands for fluorenylmethoxycarbonyl, is a widely used protecting group in peptide synthesis due to its ease of removal under mild conditions. The presence of this group in the structure of 3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoylpyrrolidin-2-yl}propanoic acid makes it particularly useful in the synthesis of complex peptides and proteins. The methoxybutanoylpyrrolidinyl moiety further adds to the compound's versatility, allowing for the creation of diverse molecular structures with tailored biological activities.

Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2023 investigated the use of 3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoylpyrrolidin-2-yl}propanoic acid as a lead compound for the development of novel antiviral agents. The researchers found that this compound exhibited potent antiviral activity against several strains of influenza virus, suggesting its potential as a candidate for further drug development.

In another study, published in the Bioorganic & Medicinal Chemistry Letters, scientists explored the use of this compound as a scaffold for the design of inhibitors targeting protein-protein interactions (PPIs). PPIs are crucial for many cellular processes, and their disruption can lead to various diseases. The study demonstrated that derivatives of 3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoylpyrrolidin-2-yl}propanoic acid were effective in inhibiting specific PPIs involved in cancer progression, opening new avenues for cancer therapy.

The synthesis of 3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoylpyrrolidin-2-yl}propanoic acid involves several steps, including the protection of amino groups with Fmoc, the formation of the methoxybutanoylpyrrolidinyl moiety, and the final coupling with propanoic acid. These synthetic steps require precise control over reaction conditions to ensure high yields and purity. Advanced techniques such as solid-phase peptide synthesis (SPPS) have been employed to streamline the production process and improve efficiency.

The physicochemical properties of 3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoylpyrrolidin-2-yl}propanoic acid, including its solubility, stability, and reactivity, have been extensively characterized. These properties are crucial for understanding its behavior in biological systems and optimizing its use in drug formulations. For example, its solubility in organic solvents and aqueous media can be fine-tuned by modifying functional groups or through the use of solubilizing agents.

In terms of safety and toxicity, preliminary studies have shown that 3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoylpyrrolidin-2-yl}propanoic acid exhibits low toxicity at therapeutic concentrations. However, as with any new chemical entity (NCE), comprehensive safety assessments are necessary before it can be advanced to clinical trials. These assessments typically include in vitro cytotoxicity tests, animal studies, and detailed pharmacokinetic analyses.

The potential applications of 3-{1-2-({(9H-fluoren-9-y l)methoxycarbonyl}amino)-4-methoxybutanoylpyrrolidin - 2 - y l } propanoic acid extend beyond antiviral and anticancer therapies. Researchers are also exploring its use as a scaffold for developing inhibitors targeting other disease-related proteins, such as kinases and proteases. Additionally, its unique structural features make it an attractive candidate for conjugation with imaging agents or drug delivery systems, enhancing its therapeutic efficacy and reducing side effects.

In conclusion, 3-{1 - 2 - ({( 9 H - fluoren - 9 - y l ) methoxycarbony l } amino ) - 4 - meth oxy but an o y l py rroli din - 2 - y l } pro pan o ic ac id (CAS No . 2171658 - 49 - 2 ) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research . Its unique structural features , coupled with its versatile synthetic properties , make it an ideal candidate for further development into novel therapeutic agents . As research continues to uncover new insights into its biological activities and mechanisms , this compound is poised to play a significant role in advancing drug discovery and development efforts .

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